molecular formula C13H15NO4 B8695738 Benzyl 2-(2-oxo-1,3-oxazolidin-3-yl)propanoate

Benzyl 2-(2-oxo-1,3-oxazolidin-3-yl)propanoate

Cat. No. B8695738
M. Wt: 249.26 g/mol
InChI Key: VMJDCUJBZPLSDS-UHFFFAOYSA-N
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Patent
US08247415B2

Procedure details

To a stirred solution of 0.50 g (2.1 mmol) of benzyl (2-oxo-1,3-oxazolidin-3-yl)acetate from step A above in 15 mL of anhydrous THF at −78° C. under an atmosphere of nitrogen was added 1.2 mL (2.4 mmol) of a 2.0 M solution of lithium diisopropylamide in anhydrous THF. The resulting yellow solution was stirred for 15 min at −78° C. and then 0.0360 g (2.55 mmol) of iodomethane was added. The resulting mixture was stirred for 2 h with gradual warming to ambient temperature then quenched with a saturated aqueous ammonium chloride solution. The aqueous phase was extracted with ethyl acetate (3×20 mL) and the combined organics were washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness in vacuo. The crude residue was purified by silica gel chromatography eluting with 40% ethyl acetate in hexanes to afford the title compound as a clear gum 0.37 g (70%). LC-MS: m/z (ES) 250 (MH)+.
Name
benzyl (2-oxo-1,3-oxazolidin-3-yl)acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.036 g
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([N:12]1[CH2:16][CH2:15][O:14][C:13]1=[O:17])[C:9]([O-:11])=[O:10])C1C=CC=CC=1.[CH:18]([N-]C(C)C)([CH3:20])[CH3:19].[Li+].IC.[CH2:28]1[CH2:32]O[CH2:30][CH2:29]1>>[O:17]=[C:13]1[N:12]([CH:8]([CH3:1])[C:9]([O:11][CH2:30][C:29]2[CH:20]=[CH:18][CH:19]=[CH:32][CH:28]=2)=[O:10])[CH2:16][CH2:15][O:14]1 |f:1.2|

Inputs

Step One
Name
benzyl (2-oxo-1,3-oxazolidin-3-yl)acetate
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)[O-])N1C(OCC1)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.036 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred for 15 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
with gradual warming to ambient temperature
CUSTOM
Type
CUSTOM
Details
then quenched with a saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 40% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C1OCCN1C(C(=O)OCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.